(2,2-Difluoro-1-methylcyclopentyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

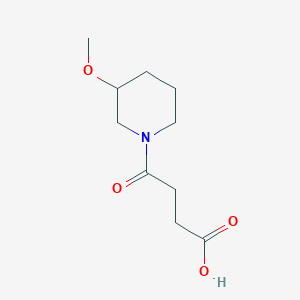

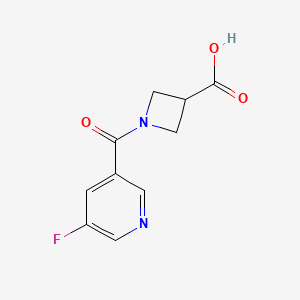

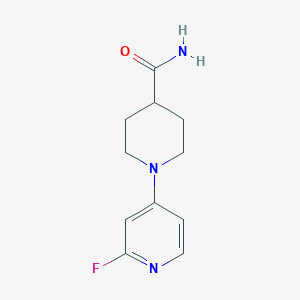

“(2,2-Difluoro-1-methylcyclopentyl)methanol” is a fluorinated alcohol . It has a molecular weight of 150.17 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H12F2O/c1-6(5-10)3-2-4-7(6,8)9/h10H,2-5H2,1H3 . This indicates that the molecule consists of 7 carbon atoms, 12 hydrogen atoms, 2 fluorine atoms, and 1 oxygen atom .Physical and Chemical Properties Analysis

“this compound” is a powder . and should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Energy and Fuel Cells

- Direct Methanol Fuel Cells (DMFCs): Research has identified methanol as an attractive option for applications in direct methanol fuel cells due to its potential in overcoming barriers like methanol crossover from the anode to the cathode. Studies on DMFCs focus on enhancing the methanol-impermeability of polymer electrolytes and improving overall fuel cell efficiency (Heinzel & Barragán, 1999).

Catalysis and Chemical Synthesis

- Methanol Synthesis and Decomposition Reactions: Investigations into thermal energy transport systems through methanol synthesis and decomposition reactions have been conducted to recover wasted or unused discharged heat. This involves the development of catalysts and reactor systems for efficient methanol processing (Liu et al., 2002).

Environmental Applications

- Methanol as a Marker for Insulating Paper Degradation: Methanol has been proposed as a chemical marker for assessing the condition of solid insulation in power transformers. This application is based on the relationship between methanol generation and the degradation of cellulosic insulation materials, offering a non-invasive method for monitoring transformer health (Jalbert et al., 2019).

Fuel and Combustion

- Alcohol-Gasoline Blends: Studies have reviewed the performance and emission impacts of methanol-gasoline blends in spark ignition engines, highlighting methanol's potential to improve engine efficiency and reduce emissions. The research also covers the challenges and optimization strategies for using methanol in blends with conventional fuels (Bharath & Selvan, 2021).

Green Chemistry

- Green Methanol Synthesis: The synthesis of green methanol from CO2 and renewable H2, using MOFs (metal-organic frameworks) as catalysts, represents a novel approach to catalyze low-temperature reactions for producing methanol. This process is part of the broader effort to develop sustainable chemical processes that contribute to energy and chemical transition (Din et al., 2020).

Safety and Hazards

The safety information for “(2,2-Difluoro-1-methylcyclopentyl)methanol” includes several hazard statements: H302, H315, H319, H335 . These indicate that the substance is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These provide guidance on how to handle the substance safely .

Propiedades

IUPAC Name |

(2,2-difluoro-1-methylcyclopentyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O/c1-6(5-10)3-2-4-7(6,8)9/h10H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFCYONDTFYBTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1(F)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-yl)methanamine](/img/structure/B1474621.png)

![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine](/img/structure/B1474622.png)

![(1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl)methanamine](/img/structure/B1474623.png)